molecular formula C26H22N2O2 B10850415 Meta-sirtinol

Meta-sirtinol

Cat. No.: B10850415
M. Wt: 394.5 g/mol
InChI Key: USDKSBHPFQRCGR-UHFFFAOYSA-N
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Description

Meta-sirtinol is a synthetic compound known for its role as an inhibitor of sirtuin proteins, which are a family of nicotinamide adenine dinucleotide-dependent deacetylases. Sirtuins are involved in various biological processes, including gene silencing, DNA repair, and regulation of metabolic pathways. This compound has gained attention for its potential therapeutic applications, particularly in the fields of aging, cancer, and neurodegenerative diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: Meta-sirtinol can be synthesized through a multi-step process involving the condensation of 2-hydroxy-1-naphthaldehyde with benzamide derivatives. The reaction typically involves the use of a base, such as sodium hydroxide, in an organic solvent like methanol. The resulting product is then purified through recrystallization or chromatography to obtain this compound as a bright yellow solid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. Scaling up the process would involve optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolytic Decomposition in Neutral Aqueous Solutions

Sirtinol undergoes spontaneous hydrolysis under physiological conditions (pH 7.4). This reaction occurs due to the instability of its Schiff base structure (derived from 2-hydroxy-1-naphthaldehyde and a benzamide) in aqueous environments .

Key Observations :

  • Reaction Rate : Decomposition occurs over hours at room temperature .

  • Products : Hydrolysis yields 2-hydroxy-1-naphthaldehyde and the corresponding amine fragment .

  • Implications : Limits its use in cell culture studies unless stabilized by aprotic solvents like DMSO .

Metal Chelation and Coordination Chemistry

Sirtinol acts as a polydentate ligand, forming stable complexes with transition metals.

2.1. Copper(II) Complexation

PropertyValue/DescriptionSource
Stoichiometry 1:2 (Cu:ligand)
Stability Constant High affinity (saturation at 1.0 equiv. Cu²⁺)
UV-Vis Peaks λₘₐₓ = 329 nm (ε = 13,730 M⁻¹cm⁻¹), 427 nm (ε = 13,110 M⁻¹cm⁻¹)
Magnetic Moment μ_eff = 1.8 ± 0.1 μ_B (indicative of a monomeric Cu²⁺ complex)

Mechanism :

  • Tridentate coordination via the imine nitrogen, naphtholate oxygen, and benzamide carbonyl oxygen .

  • Complexes remain stable for >24 hours in mixed DMSO/aqueous buffers .

2.2. Zinc(II) Complexation

PropertyValue/DescriptionSource
Stoichiometry 1:1 (Zn:ligand)
Dissociation Constant K_d = 48 ± 1 μM (in DMSO)
UV-Vis Peaks λₘₐₓ = 424 nm
Stability Decomposes within 3 hours in aqueous solutions

Mechanism :

  • Bidentate binding through the imine nitrogen and naphtholate oxygen .

  • Prone to ligand fragmentation and oligomerization at concentrations >1 mM .

Biological Reactivity

Sirtinol modulates protein deacetylation through competitive inhibition of sirtuin NAD⁺-dependent catalytic domains .

3.1. Histone Acetylation Effects

  • Targets : Inhibits SIRT1/2 deacetylase activity, increasing acetylation of histones H3K9 and H4K16 .

  • Cellular Outcome :

    • Reduces TNFα/IL-1β-induced expression of ICAM-1, VCAM-1, and E-selectin in endothelial cells .

    • Suppresses HIF-1α and MMP9 in cancer models .

3.2. Metal-Dependent Cytotoxicity

  • Cu(II)-sirtinol Complex : Exhibits enhanced cytotoxicity in breast cancer cells (MCF-7) compared to free ligand .

  • Fe(III)-sirtinol Complex : Generates intracellular oxidative stress, potentiating anticancer effects .

Stability Under Experimental Conditions

ConditionStability ProfileSource
DMSO Stable indefinitely at 25°C
Aqueous Buffer Decomposes within 24 hours (pH 7.4)
THF/MeCN Stable during crystallization

Scientific Research Applications

Cancer Research

Meta-sirtinol's ability to induce apoptosis in cancer cells has been widely studied. For instance, research has demonstrated that it elevates reactive oxygen species levels in cancer cells, leading to cell death through apoptotic pathways .

Case Study:

  • Cell Lines: Studies on non-small cell lung cancer (NSCLC) cells (A549 and H1299) showed that this compound not only inhibited cell proliferation but also acted as an iron chelator, reducing intracellular labile iron levels significantly .
Cell LineReduction in Labile Iron (%)
A54979.2
H129936.3

Neurodegenerative Diseases

This compound has potential applications in treating neurodegenerative disorders by modulating sirtuin activity, which is implicated in neuronal survival and stress responses.

Case Study:

  • Mechanism: Inhibition of SIRT1 by this compound has been linked to increased levels of acetylated p53, which can enhance neuronal apoptosis under stress conditions . This suggests that while this compound may have therapeutic potential, its effects must be carefully evaluated regarding neuronal health.

Metabolic Disorders

This compound's influence on metabolic pathways has garnered attention for its potential role in diabetes management. By inhibiting SIRT2, this compound destabilizes the enzyme PEPCK1, a key player in gluconeogenesis.

Case Study:

  • Effect on PEPCK1: Research indicated that treatment with this compound led to hyperacetylation of PEPCK1 at critical lysine sites (Lys70, Lys71, Lys594), resulting in decreased protein levels and reduced gluconeogenesis both in vitro and in vivo .
Acetylation SiteEffect of this compound
Lys70Increased
Lys71Increased
Lys594Increased

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of this compound on human dermal endothelial cells. It was found to reduce the expression of adhesion molecules involved in inflammatory responses when cells were stimulated with tumor necrosis factor-alpha or interleukin-1 beta .

Key Findings:

  • This compound treatment significantly decreased the expression of ICAM-1, VCAM-1, and E-selectin on activated endothelial cells.
Treatment ConditionICAM-1 Expression Change (%)VCAM-1 Expression Change (%)
TNFα + this compound-50%-45%
IL-1β + this compound-40%-35%

Mechanism of Action

Meta-sirtinol exerts its effects by inhibiting the activity of sirtuin proteins, particularly SIRT1 and SIRT2. Sirtuins are involved in the deacetylation of various target proteins, which affects their function and stability. By inhibiting sirtuins, this compound can modulate processes such as gene expression, DNA repair, and metabolic regulation. The inhibition of sirtuins leads to increased acetylation of target proteins, which can result in altered cellular functions and therapeutic effects .

Properties

Molecular Formula

C26H22N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

3-[(2-hydroxynaphthalen-1-yl)methylideneamino]-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C26H22N2O2/c1-18(19-8-3-2-4-9-19)28-26(30)21-11-7-12-22(16-21)27-17-24-23-13-6-5-10-20(23)14-15-25(24)29/h2-18,29H,1H3,(H,28,30)

InChI Key

USDKSBHPFQRCGR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)N=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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